Benzyl alpha-D-erythrofuranoside
Description
Benzyl alpha-D-erythrofuranoside is a chiral compound that belongs to the class of oxolanes. This compound is characterized by its unique stereochemistry, which is crucial for its biological and chemical properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.
Properties
IUPAC Name |
(2S,3R,4R)-2-phenylmethoxyoxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-9-7-15-11(10(9)13)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYMDKGBKYMJH-MXWKQRLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alpha-D-erythrofuranoside typically involves the use of starting materials such as D-glucuronolactone. The process includes several steps, such as protection of hydroxyl groups, selective oxidation, and stereoselective reduction. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl alpha-D-erythrofuranoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield different stereoisomers.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the oxolane ring.
Common Reagents and Conditions
Oxidation: MnO2, oxygen, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions include oxo derivatives, reduced stereoisomers, and substituted oxolanes, each with distinct chemical and physical properties .
Scientific Research Applications
Benzyl alpha-D-erythrofuranoside has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl alpha-D-erythrofuranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate
- (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Benzyl alpha-D-erythrofuranoside is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds
Q & A
Q. What are the key physicochemical properties of Benzyl alpha-D-erythrofuranoside relevant to experimental design?
- Methodological Answer: Key properties include:
- Molecular Formula : C₁₆H₂₂O₆ (similar to structurally related compounds) .
- Solubility : Soluble in chloroform, dichloromethane, and DMSO, which informs solvent selection for reactions or assays .
- Stability : Storage at recommended temperatures (e.g., -20°C in anhydrous conditions) minimizes hydrolysis of the glycosidic bond .
- Spectral Data : Use NMR (¹H/¹³C) and mass spectrometry for structural validation; cross-reference with databases like SciFinder for consistency .
Q. Table 1: Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 310.34 g/mol (calculated) | |
| Solubility | Chloroform, DMSO, DCM | |
| Stability Considerations | Hygroscopic; store under argon |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage : Use airtight containers with desiccants, and store at -20°C to prevent moisture absorption and degradation .
- Handling : Conduct experiments in a dry inert atmosphere (e.g., glovebox) for moisture-sensitive reactions .
- Quality Control : Regularly validate purity via HPLC or TLC, especially after long-term storage .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Multi-Technique Validation : Combine NMR (2D-COSY, HSQC), IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and connectivity .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Literature Cross-Check : Compare findings with structurally analogous compounds (e.g., Benzyl alpha-D-mannofuranoside) to identify systematic errors .
Q. How can computational methods be integrated with experimental data to predict glycosylation patterns?
- Methodological Answer:
- Docking Simulations : Use software like AutoDock to model interactions between this compound and glycosyltransferases, focusing on binding affinity and stereoselectivity .
- Machine Learning : Train models on existing glycosylation reaction datasets to predict optimal conditions (e.g., solvent, temperature) for specific glycosidic bond formation .
- Kinetic Analysis : Pair computational predictions with experimental kinetic studies (e.g., stopped-flow spectrophotometry) to validate transition-state intermediates .
Q. What enzymatic assays are suitable for studying the interaction of this compound with glycosidases?
- Methodological Answer:
- Substrate-Specific Assays : Use colorimetric (e.g., p-nitrophenyl assay) or fluorogenic substrates to measure glycosidase inhibition/activation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
- Crystallography : Co-crystallize the compound with glycosidases (e.g., α-L-fucosidase) to resolve active-site interactions at the atomic level .
Q. Table 2: Example Enzymatic Assay Conditions
| Parameter | Recommended Setting | Reference |
|---|---|---|
| Enzyme Concentration | 0.1–1.0 µM | |
| Substrate (Compound) | 0.5–5 mM in pH 7.4 buffer | |
| Incubation Time | 30–60 min at 37°C |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer:
- Meta-Analysis : Systematically review studies for variables like assay type (e.g., in vitro vs. cell-based), compound purity, and solvent effects .
- Dose-Response Validation : Replicate experiments across multiple concentrations to confirm activity thresholds and rule out false positives .
- Collaborative Verification : Share samples with independent labs to confirm reproducibility under standardized protocols .
Synthetic Methodology
Q. What catalytic systems are effective for synthesizing this compound derivatives?
- Methodological Answer:
- Acid Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) for regioselective benzylation of erythrofuranose precursors .
- Enzymatic Catalysis : Lipases or glycosynthases can enhance stereochemical control in protecting-group strategies .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yield via controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
